molecular formula C9H10O2S2 B6164462 3,5-bis(methylsulfanyl)benzoic acid CAS No. 860561-76-8

3,5-bis(methylsulfanyl)benzoic acid

Cat. No. B6164462
CAS RN: 860561-76-8
M. Wt: 214.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is structurally similar to 3,5-bis(methylsulfanyl)benzoic acid, has been reported . The synthesis started from readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, yielding total yields of 17% and 37%, respectively .

Scientific Research Applications

Coordination Polymers and Photocatalysis

3,5-bis(methylsulfanyl)benzoic acid: has been utilized in the synthesis of coordination polymers with unique opto-electronic properties. These materials are significant for their application in photocatalysis, particularly in the degradation of antibiotics such as chloramphenicol and nitrofurazone . The ability to form extended hydrogen bonding and π-π stacking interactions is crucial for creating networks that facilitate photocatalytic reactions.

Sensing Applications

The compound’s derivatives have been explored for their sensing properties. Coordination polymers based on similar structures have shown potential in detecting ppm-grade nitrobenzene, indicating the possibility for 3,5-bis(methylsulfanyl)benzoic acid to be used in chemical sensors .

Pharmaceutical Industry

In pharmaceuticals, the compound’s derivatives could be valuable for the development of new drug therapies. Its unique structure allows for the creation of various derivatives that could serve as intermediates in drug synthesis .

Materials Science

The acid’s derivatives are promising in materials science, particularly in the development of liquid crystal supramolecular systems. These systems are crucial for the advancement of display technologies and other electronic applications .

Environmental Science

3,5-bis(methylsulfanyl)benzoic acid: and its related compounds have applications in environmental science, especially in the photodegradation of harmful substances. This is vital for the development of new methods to combat pollution and environmental contamination .

Chemical Synthesis

The compound is a valuable reagent in chemical synthesis, providing a backbone for the creation of various chemical entities. Its derivatives have been used in the synthesis of Meldrum’s acid derivatives, which are important in the construction of heterocyclic compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,5-bis(methylsulfanyl)benzoic acid can be achieved through a multi-step process involving the introduction of the methylsulfanyl group onto the benzene ring followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2-methylthiophenol", "4-methylthiophenol", "Sodium hydride", "Bromine", "Sodium carbonate", "Carbon dioxide", "Diethyl ether", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 2-methylthiophenol and 4-methylthiophenol are separately brominated using bromine in the presence of sodium carbonate to yield 2-bromo-5-methylthiophenol and 4-bromo-2-methylthiophenol, respectively.", "Step 2: The two brominated intermediates are then treated with sodium hydride in diethyl ether to form the corresponding thiolates.", "Step 3: The thiolates are then reacted with carbon dioxide in methanol to yield the corresponding methylsulfanyl benzoic acids.", "Step 4: The two resulting methylsulfanyl benzoic acids are then coupled using sulfuric acid to form 3,5-bis(methylsulfanyl)benzoic acid.", "Step 5: The product is purified by recrystallization from a suitable solvent such as methanol or water." ] }

CAS RN

860561-76-8

Product Name

3,5-bis(methylsulfanyl)benzoic acid

Molecular Formula

C9H10O2S2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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